6-Amino-1-ethyl-4,4-dimethyl-3,4-dihydroquinolin-2(1H)-one
CAS No.:
Cat. No.: VC15956898
Molecular Formula: C13H18N2O
Molecular Weight: 218.29 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C13H18N2O |
|---|---|
| Molecular Weight | 218.29 g/mol |
| IUPAC Name | 6-amino-1-ethyl-4,4-dimethyl-3H-quinolin-2-one |
| Standard InChI | InChI=1S/C13H18N2O/c1-4-15-11-6-5-9(14)7-10(11)13(2,3)8-12(15)16/h5-7H,4,8,14H2,1-3H3 |
| Standard InChI Key | PQQFBAWLMULACO-UHFFFAOYSA-N |
| Canonical SMILES | CCN1C(=O)CC(C2=C1C=CC(=C2)N)(C)C |
Introduction
Chemical Structure and Nomenclature
Core Framework and Substituents
The compound belongs to the 3,4-dihydroquinolin-2(1H)-one family, a class of partially saturated quinoline derivatives. The core structure consists of a bicyclic system with a ketone group at position 2 and a partially saturated six-membered ring. Key substituents include:
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1-Ethyl group: Attached to the nitrogen atom at position 1, enhancing lipophilicity and steric bulk.
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4,4-Dimethyl groups: Positioned at the saturated carbon adjacent to the ketone, conferring conformational rigidity.
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6-Amino group: A primary amine at position 6, enabling hydrogen bonding and electrostatic interactions.
The IUPAC name systematically describes this arrangement: 6-amino-1-ethyl-4,4-dimethyl-3H-quinolin-2-one.
Table 1: Molecular Properties
| Property | Value | Source |
|---|---|---|
| Molecular formula | C₁₃H₁₈N₂O | |
| Molecular weight | 218.29 g/mol | |
| Exact mass | 218.1420 | |
| LogP (partition coeff.) | 2.05 | |
| Topological PSA | 58.71 Ų |
Synthesis and Manufacturing
Key Synthetic Routes
The synthesis typically involves multi-step cyclization and functionalization strategies:
Nitro Reduction Pathway
A common approach starts with a nitro-substituted precursor (e.g., 1-ethyl-6-nitro-4,4-dimethyl-3,4-dihydroquinolin-2(1H)-one), which undergoes reduction to introduce the amino group. Iron powder or catalytic hydrogenation with Pd/C in the presence of ammonium chloride achieves this transformation .
Example protocol:
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Nitro precursor preparation: Cyclocondensation of ethyl acetoacetate with substituted anilines under acidic conditions forms the dihydroquinolinone core .
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Nitro reduction: Treatment with SnCl₂ in ethanol/water at reflux yields the amino derivative (97% yield reported) .
Buchwald-Hartwig Amination
Physicochemical Properties
Solubility and Stability
While quantitative solubility data remain undocumented, the LogP value of 2.05 suggests moderate lipophilicity, favoring membrane permeability. The geminal dimethyl groups at position 4 likely enhance metabolic stability by impeding oxidative degradation.
Spectroscopic Characterization
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¹H NMR: Key signals include:
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MS (ESI+): Dominant peak at m/z 219.1 [M+H]⁺.
Biological Activity and Mechanisms
Applications in Drug Discovery
Kinase and Epigenetic Targets
The compound’s rigidity and hydrogen-bonding capacity make it suitable for designing:
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CDK inhibitors: Quinolinones mimic ATP-binding motifs in kinase domains.
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Lysine demethylase inhibitors: Amino groups coordinate catalytic iron ions .
Prodrug Development
Esterification of the 2-ketone (e.g., ethoxycarbonyl prodrugs) could improve oral bioavailability, leveraging hepatic esterase activation .
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